4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine
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Overview
Description
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyrimidine and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 2,7-dimethylimidazo[1,2-a]pyrimidine, followed by its reaction with thiazole derivatives under specific conditions such as heating in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant activity against multidrug-resistant tuberculosis.
Phenyl ®- (1- (3- (3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate: Known for its inhibitory effects on neutral sphingomyelinase 2.
Uniqueness
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine stands out due to its unique combination of imidazo[1,2-a]pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C11H11N5S |
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Molecular Weight |
245.31 g/mol |
IUPAC Name |
4-(2,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11N5S/c1-6-3-4-16-9(7(2)14-11(16)13-6)8-5-17-10(12)15-8/h3-5H,1-2H3,(H2,12,15) |
InChI Key |
XDYPHTJUAIVCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=C(N2C=C1)C3=CSC(=N3)N)C |
Origin of Product |
United States |
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